1-(4-Methylphenyl)-2-nitroethanone

Description

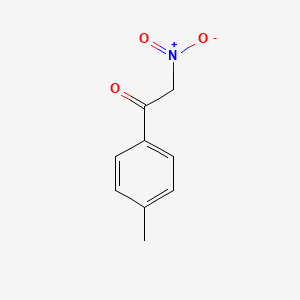

1-(4-Methylphenyl)-2-nitroethanone is an aromatic ketone derivative featuring a nitro group at the α-position of the acetophenone backbone and a methyl substituent at the para position of the phenyl ring. Its molecular formula is C₉H₉NO₃, with a calculated molecular weight of 179.17 g/mol. The compound is synthesized via multi-step routes, including reductions, tosylations, and nucleophilic substitutions, as seen in analogous pathways for related structures (e.g., NaBH₄-mediated reductions of acetophenones and subsequent functionalization) .

However, its toxicological profile remains understudied, necessitating precautions akin to nitroaromatic compounds (e.g., avoiding inhalation or dermal exposure) .

Properties

CAS No. |

62968-73-4 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-nitroethanone |

InChI |

InChI=1S/C9H9NO3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5H,6H2,1H3 |

InChI Key |

CCNOEADSOPKDEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydroxy and Methoxy Substituents

- 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone (C₉H₉NO₄, 195.17 g/mol): The addition of a hydroxy group at the ortho position raises the melting point to 134°C and introduces hydrogen-bonding capabilities, influencing crystal packing and solubility .

Halogenated Derivatives

- 1-(3,5-Dichloro-2-hydroxyphenyl)-2-nitroethanone (C₈H₅Cl₂NO₄, 250.04 g/mol): Chlorine atoms increase molecular weight and lipophilicity, with a melting point of 137°C. The electron-withdrawing effect of Cl may reduce nitro group reactivity .

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Property |

|---|---|---|---|---|

| This compound | 4-Me, α-NO₂ | 179.17 | Not reported | Electrophilic carbonyl |

| 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone | 5-Me, 2-OH, α-NO₂ | 195.17 | 134 | Hydrogen bonding |

| 1-(3,5-Dichloro-2-hydroxyphenyl)-2-nitroethanone | 3,5-Cl, 2-OH, α-NO₂ | 250.04 | 137 | High lipophilicity |

Functional Group Replacements: Nitro vs. Sulfonyl

1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone replaces the nitro group with a sulfonyl moiety. Key differences include:

- Crystal Packing : The sulfonyl group facilitates intermolecular C–H···O hydrogen bonds, creating a dihedral angle of 33.56° between aromatic rings. This contrasts with nitro-containing analogs, where steric and electronic effects may alter packing .

- Reactivity : Sulfonyl groups are less electron-withdrawing than nitro, reducing electrophilicity at the carbonyl carbon.

Physical and Chemical Properties

Boiling and Melting Points

- 1-(4-Methylphenyl)ethanone (parent compound without nitro): Boiling point 303 K (59.6°C) .

- Nitro Derivatives: Melting points generally rise with polar substituents (e.g., hydroxy, nitro) due to enhanced intermolecular forces. For example, 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone melts at 134°C , whereas halogenated analogs exceed 135°C .

Crystal Structure and Intermolecular Interactions

- Nitro-containing compounds often exhibit π-π stacking and C–H···O/N hydrogen bonds. For instance, imidazole-imine analogs with nitro groups show dihedral angles of 56° between aromatic planes, driven by steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.